molecular formula C18H26N2O3 B2823124 tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate CAS No. 1286273-23-1

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate

Cat. No.: B2823124
CAS No.: 1286273-23-1
M. Wt: 318.417
InChI Key: HPYCMUIBVMZAKS-SHTZXODSSA-N
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Description

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a benzamide moiety, and a cyclohexylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions. The benzamide moiety is then introduced via an amide coupling reaction using benzoyl chloride and a suitable base such as triethylamine. The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, the presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-hydroxycyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-aminocyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-methylcyclohexylcarbamate**

Uniqueness

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate is unique due to the presence of the benzamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the benzamide group or have different substituents on the cyclohexyl ring.

Properties

IUPAC Name

tert-butyl N-(4-benzamidocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYCMUIBVMZAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139042
Record name Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-23-1
Record name Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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